
A939572
Vue d'ensemble
Description
“4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide” is a chemical compound with the CAS Number: 1032229-33-6 . It has a molecular weight of 387.87 . The IUPAC name for this compound is 4-(2-chlorophenoxy)-N-{3-[(methylamino)carbonyl]phenyl}-1-piperidinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26) . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .
Applications De Recherche Scientifique
Recherche sur le cancer
A939572 a montré qu'il potentialisait l'activité antitumorale, en particulier lorsqu'il était utilisé en combinaison avec d'autres traitements. Par exemple, il a démontré une efficacité anticancéreuse synergique dans les tests de prolifération cellulaire et un modèle xénogreffe de cancer du poumon chez la souris lorsqu'il était combiné à l'inhibition de l'autophagie .
Inhibition de la progression tumorale
Le composé restreint la progression tumorale induite par SCD1 et inhibe le phénotype de transition épithélio-mésenchymateuse (EMT) des cellules cancéreuses in vivo. Il contrecarre également les effets de la surexpression de SCD1, qui peut inhiber l'apoptose et diminuer la vitalité cellulaire .
Migration et invasion cellulaire
this compound inhibe de manière significative la migration et l'invasion cellulaires en bloquant SCD1 et ses voies en aval, telles que l'expression de β-caténine, CYP19A1 et la concentration d'œstrogènes, ce qui est particulièrement pertinent dans la recherche sur le cancer du poumon non à petites cellules .
Résistance aux traitements anticancéreux
La recherche a indiqué que l'inhibition de SCD1 par this compound peut altérer l'auto-renouvellement et l'invasivité des cellules souches cancéreuses (CSC), ainsi que diminuer la résistance à des traitements comme le sorafénib, un médicament de chimiothérapie .
Mécanisme D'action
Target of Action
The primary target of A939572 is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids . It is abundantly expressed in the liver and adipose tissue and plays a crucial role in lipid metabolism and body weight control .
Mode of Action
This compound acts as a potent inhibitor of SCD1 . It binds to SCD1, inhibiting its activity and thereby affecting the synthesis of monounsaturated fatty acids . This inhibition can lead to changes in cellular lipid metabolism, which can have various downstream effects .
Biochemical Pathways
The inhibition of SCD1 by this compound affects the lipid metabolism pathway . Specifically, it disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, a key step in lipid metabolism . This disruption can affect various downstream processes, including adipogenic differentiation and hepatic lipogenesis .
Pharmacokinetics
This compound is orally bioavailable and shows potent inhibitory activity against both mouse and human SCD1 . .
Result of Action
The inhibition of SCD1 by this compound can lead to a decrease in the synthesis of monounsaturated fatty acids, which can affect various cellular processes. For instance, it has been shown to significantly inhibit adipogenic differentiation and hepatic lipogenesis . This can lead to changes in lipid metabolism and potentially contribute to the treatment of conditions like obesity and diabetes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other compounds, such as grape seed extract, which has been shown to significantly inhibit cell migration and invasion by blocking SCD1 and its downstream β-catenin, CYP19A1 expression, and estrogen concentration .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYTYQFYDLYWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648006 | |
| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032229-33-6 | |
| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of A939572?
A1: this compound is a potent and selective inhibitor of SCD1 [, , , , , ]. SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1n9) and palmitoleic acid (16:1n7), from saturated fatty acids, mainly stearic acid (18:0) and palmitic acid (16:0). By inhibiting SCD1, this compound disrupts the balance of saturated and unsaturated fatty acids within cells, leading to various downstream effects.
Q2: What are the downstream effects of SCD1 inhibition by this compound?
A2: Inhibition of SCD1 by this compound has been shown to induce several cellular responses, including:
- Induction of the unfolded protein response (UPR): The accumulation of saturated fatty acids due to SCD1 inhibition can disrupt ER homeostasis, leading to ER stress and activation of the UPR [, , ].
- Suppression of cell proliferation: this compound treatment has been shown to decrease tumor cell proliferation in various cancer cell lines and animal models [, , , , , , ].
- Induction of apoptosis: Several studies have reported that this compound can induce programmed cell death (apoptosis) in cancer cells [, , ].
- Alterations in lipid metabolism: this compound treatment significantly impacts lipid metabolism, leading to decreased MUFA synthesis, increased saturated fatty acid accumulation, and alterations in cholesterol trafficking [, , , , ].
- Sensitization to chemotherapy: Combining this compound with chemotherapeutic agents like cisplatin or erastin has shown synergistic anti-tumor effects in vitro and in vivo [, ].
Q3: How does this compound affect cancer stem cells (CSCs)?
A3: Research suggests that this compound is particularly effective against undifferentiated, tumorigenic CSCs []. These cells exhibit high sensitivity to SCD1 inhibition, which diminishes upon differentiation. This selective vulnerability makes this compound a promising candidate for targeting CSCs, a crucial subpopulation driving tumor growth, metastasis, and resistance to therapy.
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. You can find this information in the compound's datasheet or chemical databases like PubChem or ChemSpider.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided abstracts do not include spectroscopic data for this compound. Detailed spectroscopic characterization may be found in the primary research articles or patents related to the compound.
Q6: In which cancer types has this compound shown efficacy?
A6: Studies have demonstrated the anticancer potential of this compound in various cancer models, including:
- **Clear cell renal cell carcinoma (ccRCC) ** [, ]
- Pancreatic ductal adenocarcinoma (PDAC) [, , , ]
- Non-small cell lung cancer (NSCLC) [, ]
- Prostate cancer []
- Glioma []
- Bladder cancer []
Q7: What types of in vitro and in vivo models were used to evaluate this compound?
A7: Researchers have employed a range of in vitro and in vivo models to investigate the efficacy of this compound, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]pyrazine](/img/structure/B516577.png)
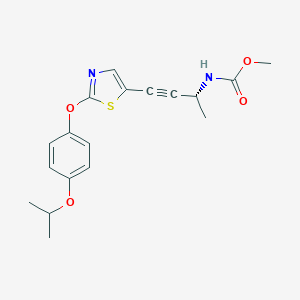
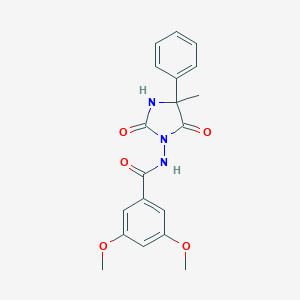

![13-Azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-2-one](/img/structure/B517121.png)
![N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)](/img/structure/B517253.png)
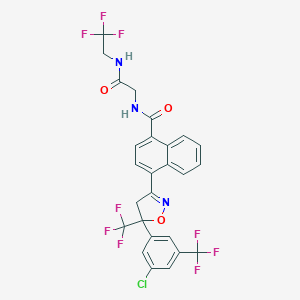
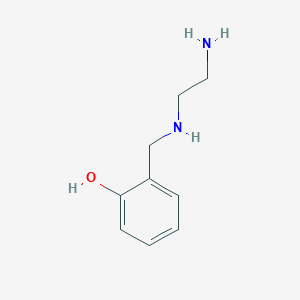
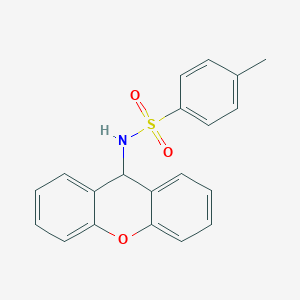
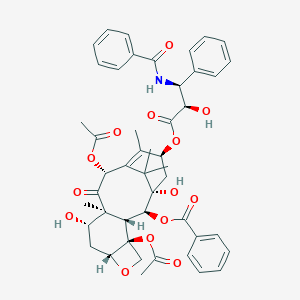
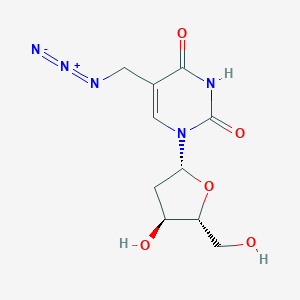
![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)
![2-[[5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B519508.png)
![N-[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]-2-morpholin-4-yl-1,3-oxazole-4-carboxamide](/img/structure/B519537.png)